molecular formula C7H8Br2ClN B2969198 2,5-Dibromobenzylamine hydrochloride CAS No. 1214383-61-5

2,5-Dibromobenzylamine hydrochloride

Cat. No. B2969198
CAS RN: 1214383-61-5
M. Wt: 301.41
InChI Key: IHJUIQUCEUHMAX-UHFFFAOYSA-N
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Description

2,5-Dibromobenzylamine hydrochloride is a chemical compound with the molecular formula C7H8Br2ClN . It has a molecular weight of 301.40612 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms and a benzylamine group. The hydrochloride indicates the presence of a chloride ion .

Scientific Research Applications

Receptor Interaction Profiles of Novel Psychoactive Substances

A study by Rickli et al. (2015) explored the receptor binding profiles of N-2-methoxybenzyl-phenethylamines (NBOMe drugs) in comparison with their 2,5-dimethoxy-phenethylamine analogs and LSD. This research found that the N-2-methoxybenzyl substitution increased binding affinity at several receptors and transporters, indicating potent hallucinogenic effects similar to LSD. Such studies are critical in understanding the pharmacological properties of new psychoactive substances and could be relevant for exploring the interactions of 2,5-Dibromobenzylamine hydrochloride with similar receptors (Rickli et al., 2015).

Synthetic Technology and Chemical Stability

Research on the synthetic methods and stability of related compounds can provide insights into the handling and application of this compound in scientific research. For instance, the study of synthetic technology for N,N-Dimethyl-4-nitrobenzylamine by Wang Ling-ya (2015) highlights a process route with low production cost and simple operation, which could be adapted for synthesizing or modifying this compound (Wang Ling-ya, 2015).

Analytical Techniques for Compound Quantification

The development of analytical methods for compound quantification is essential for the application of this compound in research. Heinänen and Barbas (2001) described a method for the separation and quantification of ambroxol (which contains a similar benzylamine structure) and benzoic acid in pharmaceutical forms. Such analytical methods are crucial for assessing the purity, concentration, and stability of research compounds (Heinänen & Barbas, 2001).

Metabolism and Toxicokinetics

Understanding the metabolism and toxicokinetics of chemical compounds is vital for their application in biological research. The study by Richter et al. (2019) on the metabolism of NBOMe derivatives highlights the importance of identifying metabolic pathways and potential toxicological profiles. Such knowledge is essential for ensuring the safe use of this compound in research involving live subjects (Richter et al., 2019).

properties

IUPAC Name

(2,5-dibromophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N.ClH/c8-6-1-2-7(9)5(3-6)4-10;/h1-3H,4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJUIQUCEUHMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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